3-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol
Description
3-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a spiro heterocyclic compound characterized by a fused pyrazolo-oxazine core linked to a piperidine ring. The structure features a chlorine substituent at position 9 and a methyl group on the piperidine moiety, with a phenolic hydroxyl group at position 3 of the aromatic ring.
Synthesis typically involves multi-step reactions, such as cyclization of chalcone derivatives with hydrazine and subsequent condensation with aromatic aldehydes. Microwave-assisted methods are noted for improving reaction efficiency and yields compared to traditional approaches .
Properties
IUPAC Name |
3-(9-chloro-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-24-9-7-21(8-10-24)25-19(17-12-15(22)5-6-20(17)27-21)13-18(23-25)14-3-2-4-16(26)11-14/h2-6,11-12,19,26H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCODWXGLITROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=C(O2)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Chloro-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the spirocyclic core through a [3+2] cycloaddition reaction between a diazo compound and an enamine . This is followed by chlorination and subsequent functional group modifications to introduce the phenol moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(9-Chloro-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This can be employed to reduce specific functional groups, altering the compound’s properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups .
Scientific Research Applications
3-(9-Chloro-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action for 3-(9-Chloro-1’-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)phenol involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific proteins or enzymes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
*Estimated based on structural analogy.
Physicochemical Properties
- The target compound’s chloro and methyl groups may offer moderate lipophilicity.
- Electron Effects : Nitro () and thienyl () substituents alter electron density, influencing binding to biological targets. The target’s chloro group is electron-withdrawing, which may stabilize charge interactions in active sites.
- Molecular Weight : Most analogs fall within 377–450 Da, aligning with drug-like properties. The target’s estimated ~409 Da suggests favorable pharmacokinetics.
Unique Features of the Target Compound
- Chloro-Methyl Synergy : The 9-Cl and 1'-Me groups may balance hydrophobicity and steric effects, optimizing bioavailability.
Biological Activity
The compound 3-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, synthesizing existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H26ClN3O
- Molecular Weight : 395.936 g/mol
The presence of the chloro group and the piperidine moiety suggests potential interactions with biological targets, particularly in the central nervous system and antimicrobial activity.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, isatin derivatives have been shown to possess broad-spectrum antimicrobial activity against various bacterial strains . The incorporation of the piperidine and chloro groups in our compound may enhance its efficacy against resistant strains.
Anti-inflammatory Effects
Compounds with similar frameworks have demonstrated anti-inflammatory properties. Studies on isatin analogues reveal that they can inhibit inflammatory pathways, suggesting that our compound may also exhibit such effects .
Analgesic Properties
The analgesic potential of compounds related to isatin has been documented extensively. The mechanism often involves modulation of pain pathways in the central nervous system, which may be relevant for our compound due to its structural similarities to known analgesics .
Study 1: Synthesis and Evaluation of Isatin Derivatives
A study focused on synthesizing various isatin derivatives reported that many exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds were evaluated using the inhibition zone method, where several derivatives showed higher activity than standard antibiotics like Amoxicillin .
Study 2: Antimicrobial Evaluation of Pyrazole Derivatives
Another study synthesized pyrazole derivatives similar to our compound's structure and evaluated their antimicrobial efficacy. The results indicated that certain derivatives had considerable activity against tested microorganisms, emphasizing the potential for further development of our compound as an antimicrobial agent .
Study 3: Anti-inflammatory Activity of Heterocyclic Compounds
Research on heterocyclic compounds, including those with piperidine structures, demonstrated significant anti-inflammatory effects in vitro. These findings support the hypothesis that our compound may also possess similar therapeutic properties .
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
